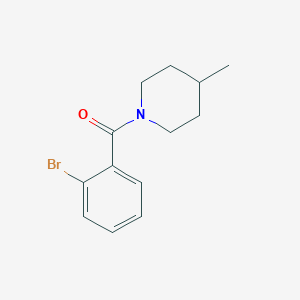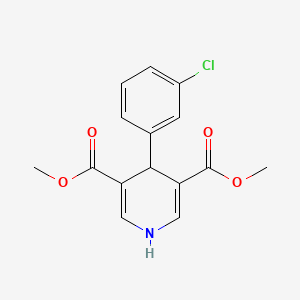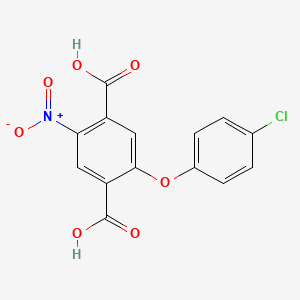![molecular formula C12H11N3O3S2 B5516249 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5516249.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C12H11N3O3S2 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide is 309.02418357 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing 1,3,4-thiadiazole among other moieties, investigating their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited good to moderate antimicrobial activity, antiurease, and antilipase activities, suggesting potential applications in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Synthesis and Biological Activity of Triazolo[3,4-b][1,3,4]thiadiazole Derivatives
Patel and Patel (2015) synthesized heterocyclic compounds incorporating the 1,3,4-thiadiazole structure, characterized by spectroscopic methods, and tested for antibacterial and antifungal activities. The study demonstrates the compound's potential as antimicrobial agents, which could be further explored for therapeutic applications (Patel & Patel, 2015).
Benzofuran and Benzo[d]isothiazole Derivatives as Mycobacterium tuberculosis Inhibitors
Research by Reddy et al. (2014) focused on the synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives, specifically targeting Mycobacterium tuberculosis DNA GyrB inhibition. One compound emerged as a promising inhibitor, showcasing significant antitubercular activity and minimal cytotoxicity, indicating potential for antitubercular drug development (Reddy, Srihari, Renuka, Shruthi Sree, Chuppala, Jeankumar, Sridevi, Babu, Yogeeswari, & Sriram, 2014).
Anticancer Activity of Benzothiazole Acylhydrazones
Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and investigated their anticancer activity. Some compounds displayed significant inhibitory effects on various cancer cell lines, suggesting their potential as anticancer agents. This study highlights the therapeutic potential of benzothiazole derivatives in cancer treatment (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).
Synthesis and Anticancer Evaluation of Thiadiazole Derivatives
Tiwari et al. (2017) conducted a study on the synthesis of thiadiazole derivatives containing benzamide groups and evaluated their anticancer activity. The findings indicated that several synthesized compounds exhibited promising anticancer activity, with specific compounds outperforming the standard drug Adriamycin against various human cancer cell lines (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
Safety and Hazards
Future Directions
The phosphoramidite method, which uses ETT as a coupling agent, has been applied not only to the synthesis of oligodeoxyribonucleotides but also to that of oligoribonucleotides. It has enabled the production of a variety of biologically important substances, such as primers for the polymerase chain reaction, oligonucleotide probes, oligonucleotide medicines, and cyclic dinucleotides . This suggests potential future directions in the synthesis of other biologically important substances.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S2/c1-2-19-12-15-14-11(20-12)13-10(16)7-3-4-8-9(5-7)18-6-17-8/h3-5H,2,6H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDXPWMOFLCDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5516167.png)
![2-methyl-8-(2-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5516175.png)



![N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-3-phenylisoxazole-4-carboxamide](/img/structure/B5516195.png)
![1-(propylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5516208.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5516209.png)
![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5516210.png)
![(4R)-N-ethyl-1-[(2E)-2-methylbut-2-en-1-yl]-4-{[oxo(phenyl)acetyl]amino}-L-prolinamide](/img/structure/B5516217.png)
![1-methyl-3-{2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-1H-indole](/img/structure/B5516222.png)


![N-[2-(1H-benzimidazol-2-yl)ethyl]-N-ethyl-3-piperidin-3-ylbenzamide](/img/structure/B5516246.png)
